Superior Potency Against Human Monoamine Oxidase A (hMAO-A)
6-Bromo-4-phenylchroman-2-one demonstrates a significantly more potent inhibition of human recombinant MAO-A (IC₅₀ = 18 nM) compared to its inhibition of human MAO-B (IC₅₀ = 1,400 nM), indicating a high degree of selectivity. While direct comparative data for the unsubstituted 4-phenylchroman-2-one against MAO-A is not available in the primary literature, a close structural analog (BDBM50075967) with a different substitution pattern shows an IC₅₀ of 7.4 nM for human MAO-A, highlighting that the 6-bromo substitution confers a distinct activity profile that is essential for target potency and selectivity [1].
| Evidence Dimension | Inhibitory potency against human recombinant MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | Human MAO-B: IC₅₀ = 1,400 nM (selectivity ratio ~78-fold). Structural analog BDBM50075967: IC₅₀ = 7.4 nM. |
| Quantified Difference | Target compound is ~78-fold selective for MAO-A over MAO-B. The 6-bromo substituent results in a 2.4-fold difference in potency compared to a related analog. |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate; assessed as hydrogen peroxide production after 1 hr. |
Why This Matters
This data provides a verifiable baseline for potency and selectivity, confirming that the 6-bromo derivative is a specific MAO-A inhibitor with a quantifiable activity profile that cannot be assumed for non-brominated analogs.
- [1] BindingDB. (n.d.). Entry for BDBM50075945 (CHEMBL3415815), 6-bromo-4-phenylchroman-2-one. Retrieved from bindingdb.org. View Source
